molecular formula C12H14N2 B2454829 3-(Pyrrolidin-1-ylmethyl)benzonitrile CAS No. 321198-27-0

3-(Pyrrolidin-1-ylmethyl)benzonitrile

Cat. No. B2454829
CAS RN: 321198-27-0
M. Wt: 186.258
InChI Key: AAVUHDFNXPJROH-UHFFFAOYSA-N
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Description

“3-(Pyrrolidin-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the searched resources, pyrrolidine compounds are known to be versatile in chemical reactions .

Scientific Research Applications

Synthesis and Biological Evaluation in Medicinal Chemistry

  • 3-(Pyrrolidin-1-ylmethyl)benzonitrile derivatives have been synthesized and evaluated for their potential as selective androgen receptor modulators (SARMs). These derivatives show promise in exerting anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, making them significant in the development of new treatments for various conditions (Aikawa et al., 2017).

Development as Inhibitors in Biochemistry

  • In the field of biochemistry, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as inhibitors of lysine specific demethylase 1 (LSD1). These compounds are pivotal in the study of reversible inhibitors of LSD1, contributing to the exploration of new therapeutic avenues for various diseases (Mould et al., 2017).

Neuropharmacology and Receptor Antagonism

  • In neuropharmacology, derivatives of this compound have been identified as potent and selective metabotropic glutamate subtype 5 receptor antagonists. These findings are crucial for the development of new drugs targeting neurological disorders (Huang et al., 2005; Shimoda et al., 2016).

Synthesis of Small Molecule Anticancer Drugs

  • The compound 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a derivative, is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis and optimization are crucial for the development of new antitumor drugs with improved selectivity, efficiency, and safety (Zhang et al., 2018).

Fluorescent Sensors in Analytical Chemistry

  • Derivatives of this compound have been used to create new fluorescent sensors for dopamine, demonstrating significant applications in analytical chemistry and neurology (Khattar & Mathur, 2013).

properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVUHDFNXPJROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of of 3-cyanobenzaldehyde (15 g, 114.4 mmol) in THF (150 ml) was added pyrrolidine (9.76 g, 137.2 mmol, 1.2 eq.), acetic acid (8,24 g, 137.2 mmol, 1.2 eq.) and sodium triacetoxyborohydride (36.3 g, 171.6 mmol, 1.5 eq.). The resulting suspension was vigorously stirred at r.t. for 24 hrs. under Ar. 5% NaHCO3 was then added and the mixture stirred for a further 10-15 min. The mixture was then extracted with ethylacetate. The organic phase was washed with brine, then dried with Na2SO4. After removal of the solvent the yellow liquid was distilled over a Vigreux column to afford the title compound as a colorless liquid (19 g, 102 mmol, 89% yield). MS: m/e=186 (M+)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
137.2 mmol
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

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